molecular formula C8H13Cl2N3O2 B13570854 methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride

Cat. No.: B13570854
M. Wt: 254.11 g/mol
InChI Key: HCTPPZBDIURPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Key structural attributes include:

  • Core structure: A fused pyrazole-pyrazine ring system with partial saturation (4H,5H,6H,7H states) .
  • Functional groups: A methyl ester (-COOCH₃) at position 4 and two hydrochloride salts, enhancing water solubility .
  • Molecular formula: C₈H₁₂Cl₂N₃O₂ (calculated based on parent compound C₈H₁₀N₃O₂ + 2HCl).
  • CAS number: 604003-25-0 .

This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antitumor agents .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-2-3-10-11(6)5-4-9-7;;/h2-3,7,9H,4-5H2,1H3;2*1H

InChI Key

HCTPPZBDIURPLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=NN2CCN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of a pyrazole derivative with an appropriate acylating agent, followed by cyclization and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various functionalized derivatives of the original compound.

Scientific Research Applications

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Features Molecular Weight (g/mol) Reference
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride C₈H₁₂Cl₂N₃O₂ -COOCH₃ at C4; dihydrochloride High solubility due to ionic form 263.12 (estimated)
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride C₁₀H₁₆ClN₃O₂ -COOCH₂CH₃ at C2; -CH₃ at C6; monohydrochloride Lower polarity due to ethyl ester and methyl substitution 245.71
5-(4-Nitrobenzyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate C₁₆H₁₆N₄O₆ -COOCH₂CH₃ at C2; -COO(4-NO₂C₆H₄CH₂) at C5 Increased lipophilicity from nitrobenzyl group 376.33
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one C₆H₇N₃O₂ -OH at C7; ketone at C4 Hydrogen bonding potential via hydroxyl and ketone groups 153.14
Key Observations:
  • Solubility: The dihydrochloride form of the target compound enhances aqueous solubility compared to neutral or monohydrochloride analogs (e.g., ethyl 6-methyl derivative) .
  • Functional group impact : The methyl ester at C4 in the target compound balances polarity and metabolic stability, whereas a ketone (e.g., ) may alter reactivity .
Key Observations:
  • The target compound’s synthesis involves acid-mediated cyclization and salt formation, which is moderately efficient .
  • Microwave-assisted methods (e.g., ) improve yields for trifluoromethylated analogs but require specialized equipment.
Key Observations:
  • The target compound’s biological profile is inferred from structural analogs, such as pyrazolo[3,4-d]pyrimidines, which show potent kinase inhibition .
  • Substituent positioning (e.g., C4 ester vs. C2 ketone) significantly impacts target selectivity and potency .

Biological Activity

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo family, characterized by a bicyclic structure that contributes to its biological potency. Its molecular formula is C8H8Cl2N4O2, with a molecular weight of 239.08 g/mol. The presence of the carboxylate group enhances its solubility and reactivity in biological systems.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin sensitivity and lower blood sugar levels in diabetic models.
  • Cytotoxic Effects : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including lung adenocarcinoma (A549), with IC50 values indicating potent cytotoxicity at concentrations as low as 160 µM .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for active derivatives were found to be as low as 0.22 µg/mL .

Biological Activity Data

Biological ActivityObservationsReference
Cytotoxicity IC50 = 160 µM against A549 cells
DPP-IV Inhibition Significant inhibition observed
Antimicrobial Effects MIC = 0.22 µg/mL against S. aureus
Antiproliferative Activity Growth inhibition across cancer lines

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. For example, a study demonstrated a mean growth inhibition rate of 43.9% across multiple cancer cell lines .
  • Diabetes Management : Due to its DPP-IV inhibitory activity, this compound is being explored for its potential in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels.
  • Antimicrobial Applications : The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents against resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Theoretical ADMET studies indicate good oral bioavailability and metabolic stability which are crucial for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate derivatives?

  • Methodology : The synthesis typically involves cyclization of pyrazole precursors with carbonyl-containing reagents. For example, nitration of pyrazolo[1,5-a]pyrazine derivatives can be achieved using HNO₃ in concentrated H₂SO₄ at 0°C, followed by gradual warming to room temperature (yields ~50–60%). Post-reaction purification often employs dichloromethane extraction and crystallization from diethyl ether .
  • Key Considerations : Reaction temperature and acid concentration significantly impact regioselectivity. Chromatography (e.g., silica gel) is critical for isolating intermediates.

Q. How can structural integrity and purity of this compound be validated after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, the methyl ester group typically resonates at δ ~3.8–4.0 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₁₂Cl₂N₃O₂ has a theoretical mass of 268.04 g/mol).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?

  • Case Study : Discrepancies in kinase inhibition (e.g., CDK2 vs. EGFR selectivity) may arise from substituent effects. For instance, bromo or methyl groups at position 3 enhance CDK2 binding by mimicking ATP’s adenine moiety, while bulkier substituents reduce affinity. Computational docking studies (e.g., AutoDock Vina) and mutagenesis assays can clarify binding interactions .
  • Experimental Design : Compare IC₅₀ values across derivatives in enzyme assays (e.g., ADP-Glo™ Kinase Assay) under standardized ATP concentrations (10 μM).

Q. How do functionalization reactions at position 7 influence the compound’s physicochemical and pharmacological properties?

  • Functionalization : Bromination or formylation at position 7 (via HBr or Vilsmeier-Haack reactions) alters logP and solubility. For example, introducing a formyl group increases polarity (logP reduction by ~0.5) but may reduce blood-brain barrier permeability .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., human CYP3A4) and plasma protein binding via equilibrium dialysis.

Q. What mechanistic insights explain the dual activity of this compound as a kinase inhibitor and neuroprotective agent?

  • Hypothesis : The fused pyrazolo-pyrazine core may interact with both ATP-binding pockets (kinases) and NMDA receptor allosteric sites.
  • Validation :

  • Kinase Assays : Measure inhibition of CDK2 (IC₅₀ < 100 nM) vs. CaMKII (IC₅₀ ~1 μM).
  • Neuronal Models : Test glutamate-induced excitotoxicity in primary cortical neurons; quantify cell viability via MTT assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.